3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester
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Overview
Description
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a dichlorophenyl group attached to a propionic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester typically involves the esterification of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid.
Reduction: Formation of 3-(3,4-Dichlorophenyl)-3-hydroxy-propionic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid: The parent acid form of the ester.
3-(3,4-Dichlorophenyl)-3-hydroxy-propionic acid methyl ester: A reduced form of the ester.
3,4-Dichlorophenyl isocyanate: A related compound with an isocyanate group instead of the ester.
Uniqueness
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its dichlorophenyl group also contributes to its unique properties compared to other similar compounds.
Properties
CAS No. |
677326-67-9 |
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Molecular Formula |
C10H8Cl2O3 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3 |
InChI Key |
HEHYOAAIZBKHJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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